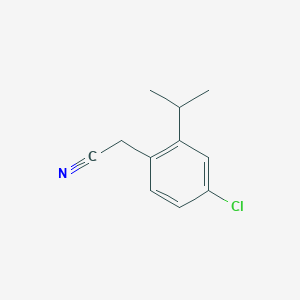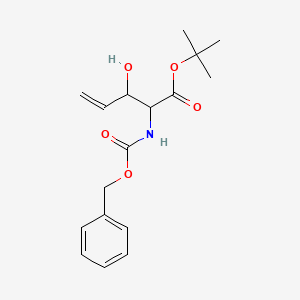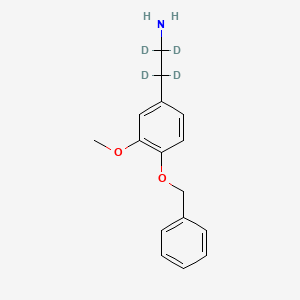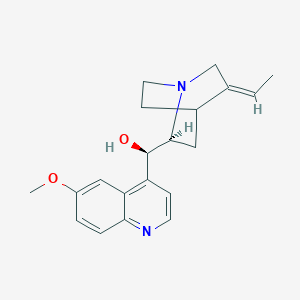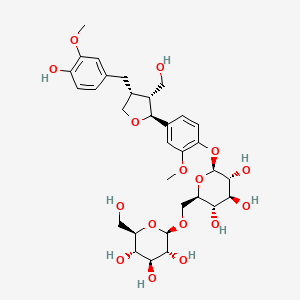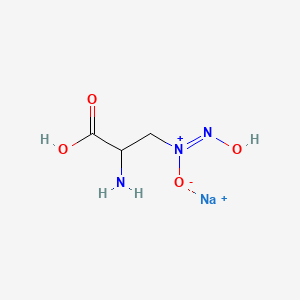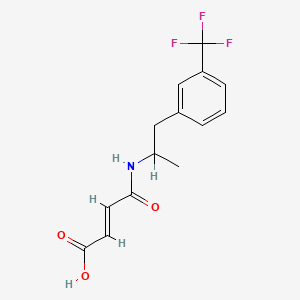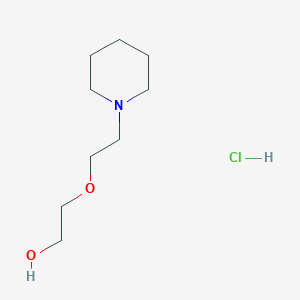
2-(2-Piperidinoethoxy)ethanol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Piperidinoethoxy)ethanol Hydrochloride is an organic compound with the chemical formula C12H25NO2. It appears as a colorless to pale yellow liquid and is soluble in ethanol, ether, and chloroform . This compound is often used as an intermediate in the pharmaceutical field .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinoethoxy)ethanol Hydrochloride typically involves the reaction of 2-(2-chloroethoxy)ethanol with piperidine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Piperidinoethoxy)ethanol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(2-Piperidinoethoxy)ethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Piperidinoethoxy)ethanol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Piperidinoethoxy)ethanol: Similar structure but without the hydrochloride group.
2-(2-Morpholinoethoxy)ethanol: Contains a morpholine ring instead of a piperidine ring.
2-(2-Pyrrolidinoethoxy)ethanol: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-(2-Piperidinoethoxy)ethanol Hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in various solvents and its reactivity make it a valuable intermediate in pharmaceutical synthesis and other applications.
Propriétés
Numéro CAS |
87630-97-5 |
|---|---|
Formule moléculaire |
C9H20ClNO2 |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
2-(2-piperidin-1-ylethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c11-7-9-12-8-6-10-4-2-1-3-5-10;/h11H,1-9H2;1H |
Clé InChI |
OEOYQXROEWJSNM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



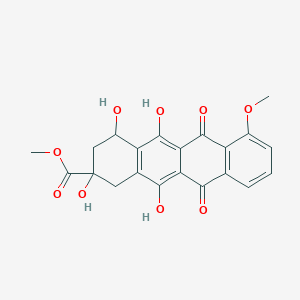
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
